

Application Note: Determination of Levatin Purity using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Levatin	
Cat. No.:	B241495	Get Quote

Introduction High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in pharmaceutical quality control, offering high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. This application note details a robust reverse-phase HPLC (RP-HPLC) method for assessing the purity of the drug substance **Levatin**. The method is designed to separate **Levatin** from its potential impurities and degradation products, ensuring the quality and safety of the final drug product. The protocol is suitable for routine quality control analysis and stability testing in drug development and manufacturing environments.[1]

Principle The method employs a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of an aqueous buffer and an organic modifier.[2][3] When the sample mixture is introduced, components travel through the column at different rates based on their hydrophobicity. Hydrophobic molecules, having a stronger affinity for the non-polar stationary phase, are retained longer than polar molecules.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute compounds with varying polarities, ensuring efficient separation of **Levatin** from all potential impurities.[4] Detection is achieved using a UV-Vis detector set to a wavelength where **Levatin** exhibits maximum absorbance.

Experimental Protocol

1. Equipment and Materials



- HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software (e.g., ChemStation, Empower).
- Analytical balance (0.01 mg readability).
- Volumetric flasks (Class A).
- Pipettes (Class A).
- HPLC vials with caps.
- Syringe filters (0.45 μm, PTFE or PVDF).
- Levatin Reference Standard (RS).
- Levatin Active Pharmaceutical Ingredient (API) test sample.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Ammonium Acetate (ACS grade).
- Water (HPLC grade or Milli-Q).
- 2. Chromatographic Conditions The following table summarizes the optimized HPLC parameters for the analysis of **Levatin**.



Parameter	Condition	
Column	C18, 250 mm x 4.6 mm, 5 µm particle size	
Mobile Phase A	0.05 M Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Gradient Program	Time (min)	
0.0		
20.0		
25.0		
25.1		
30.0		
Flow Rate	1.0 mL/min	
Column Temperature	35°C	
Detection	UV at 294 nm	
Injection Volume	10 μL	
Run Time	30 minutes	

3. Preparation of Solutions

- Mobile Phase A (0.05 M Ammonium Acetate): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Filter through a 0.45 μm membrane filter and degas.
- Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
- Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of **Levatin** RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Levatin API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.



- 4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the **Levatin** RS solution. The system is deemed suitable for use if the following criteria are met:
- Tailing Factor (Asymmetry): Not more than 1.5 for the **Levatin** peak.
- Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of replicate injections.
- 5. Analytical Procedure
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the System Suitability Test as described above.
- Once SST criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the Sample Solution in duplicate.
- After the sequence is complete, process the chromatograms.
- 6. Calculation of Purity The purity of the **Levatin** API is calculated based on the area percent method. The area of the main **Levatin** peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Levatin Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results



Injection	Retention Time (min)	Peak Area	Tailing Factor
1	12.54	2456890	1.12
2	12.55	2461234	1.13
3	12.53	2458991	1.12
4	12.55	2463456	1.14
5	12.54	2459782	1.13
Mean	12.54	2460071	1.13
%RSD	0.07%	0.10%	-

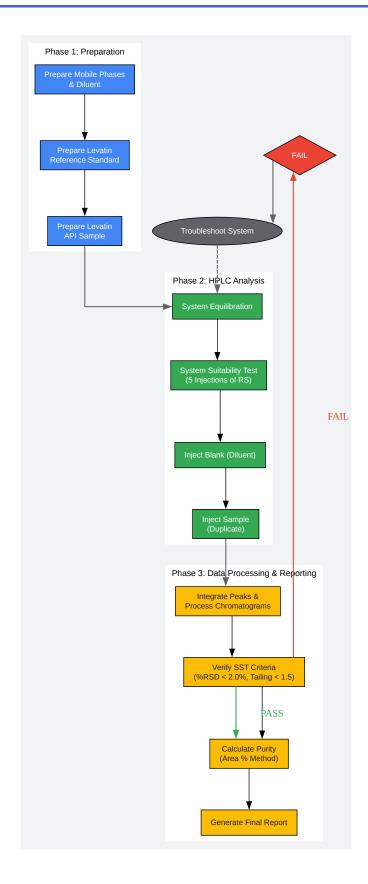
Table 2: Hypothetical Purity Analysis of Levatin API (Batch No. LVT-001)

Peak ID	Retention Time (min)	Peak Area	Area %	Identification
1	4.78	4890	0.02	Impurity A
2	8.91	12225	0.05	Impurity B
3	12.56	24545670	99.88	Levatin
4	15.32	19650	0.08	Impurity C
Total	-	24582435	100.00	-
Calculated Purity	99.88%			

Visualizations

The following diagram illustrates the logical workflow for the HPLC purity analysis of **Levatin**.





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Caption: Workflow for **Levatin** purity analysis by HPLC.



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